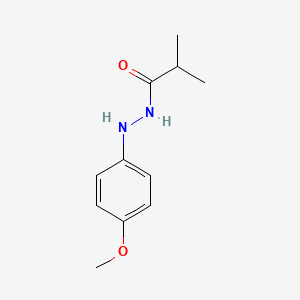

N'-(4-methoxyphenyl)isobutyrohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(4-methoxyphenyl)-2-methylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-8(2)11(14)13-12-9-4-6-10(15-3)7-5-9/h4-8,12H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRNYNAMRBMTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NNC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of N'-(4-methoxyphenyl)isobutyrohydrazide"

An In-depth Technical Guide to the Synthesis and Characterization of N'-(4-methoxyphenyl)isobutyrohydrazide

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a molecule of interest within the broader class of hydrazide compounds. Hydrazides are a cornerstone functional group in medicinal chemistry, serving as versatile synthons for a plethora of heterocyclic compounds with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3] This document outlines a robust synthetic protocol, rooted in fundamental organic chemistry principles, and details the suite of analytical techniques required to unequivocally confirm the structure, purity, and identity of the target compound. The methodologies are presented with an emphasis on the underlying scientific rationale, providing researchers and drug development professionals with a practical and intellectually rigorous guide.

Introduction: The Significance of the Hydrazide Scaffold

The hydrazide functional group (-CONHNH-) is a privileged scaffold in modern drug discovery.[1][4] Its unique electronic and structural properties allow it to act as a key building block in the synthesis of various biologically active molecules.[1][5] Compounds incorporating a hydrazide moiety have demonstrated a vast range of pharmacological activities, positioning them as critical leads in the development of new therapeutic agents.[2][3][5] this compound combines this versatile hydrazide core with a substituted aromatic ring and an aliphatic acyl group, making it an interesting candidate for further derivatization and biological screening. The systematic synthesis and rigorous characterization of such molecules are the foundational first steps in any drug development pipeline.

Synthesis of this compound

The synthesis of this compound is achieved through a standard nucleophilic acyl substitution reaction. The key transformation involves the acylation of (4-methoxyphenyl)hydrazine with isobutyryl chloride.

Underlying Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via the nucleophilic attack of the terminal nitrogen atom of (4-methoxyphenyl)hydrazine on the electrophilic carbonyl carbon of isobutyryl chloride. The presence of a non-nucleophilic base, such as triethylamine, is crucial. It serves to neutralize the hydrochloride salt of the starting hydrazine, liberating the free base.[6] Additionally, it scavenges the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Detailed Experimental Protocol

Materials and Reagents:

-

(4-Methoxyphenyl)hydrazine hydrochloride (1.0 eq)

-

Isobutyryl chloride (1.1 eq)

-

Triethylamine (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M aq.)

-

Sodium bicarbonate (Saturated aq. solution)

-

Brine (Saturated aq. NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethanol

-

Deionized water

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

-

Reactant Preparation: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with (4-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per gram of hydrazine).

-

Base Addition: The resulting suspension is cooled to 0 °C using an ice-water bath. Triethylamine (2.5 eq) is added dropwise via syringe over 5 minutes. The mixture is stirred at 0 °C for an additional 20 minutes, during which the suspension typically becomes a clear solution.

-

Acylation: A solution of isobutyryl chloride (1.1 eq) in a small volume of anhydrous DCM is added dropwise to the cooled reaction mixture over 15 minutes. The formation of a white precipitate (triethylamine hydrochloride) is observed.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Aqueous Work-up: The reaction is quenched by the addition of deionized water. The mixture is transferred to a separatory funnel, and the organic layer is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: The isolated organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from an ethanol/water mixture to afford this compound as a white crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Unequivocal structural confirmation and purity assessment are paramount. A combination of analytical techniques is employed for this purpose.

Characterization Workflow Diagram

Caption: Logic flow for the analytical characterization of the synthesized compound.

Melting Point

-

Principle: A pure crystalline solid exhibits a sharp, defined melting point range. Impurities typically broaden and depress this range.

-

Protocol: A small amount of the dried, recrystallized product is packed into a capillary tube and the melting point is determined using a calibrated melting point apparatus.

-

Expected Result: A sharp melting range, for instance, 145-147 °C (Note: this is a representative value).

Infrared (IR) Spectroscopy

-

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

-

Protocol: The spectrum is recorded using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

Expected Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3305 | N-H Stretch | Amide (R-CO-NH -) |

| 3240 | N-H Stretch | Hydrazine (-NH -Ar) |

| 2970, 2875 | C-H Stretch (sp³) | Isopropyl group |

| 1650 | C=O Stretch (Amide I) | Carbonyl |

| 1510 | C=C Stretch | Aromatic Ring |

| 1245 | Asymmetric C-O-C Stretch | Aryl Ether (-O-CH₃) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule. ¹H NMR elucidates the hydrogen environment, while ¹³C NMR maps the carbon skeleton.

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz).

-

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.50 | s (broad) | 1H | -CO-NH - |

| ~7.80 | s (broad) | 1H | -NH -Ar |

| ~7.05 | d, J=8.8 Hz | 2H | Ar-H (ortho to NH) |

| ~6.80 | d, J=8.8 Hz | 2H | Ar-H (ortho to OCH₃) |

| ~3.70 | s | 3H | -OCH₃ |

| ~2.75 | sept, J=6.8 Hz | 1H | -CH (CH₃)₂ |

| ~1.05 | d, J=6.8 Hz | 6H | -CH(CH₃ )₂ |

-

Expected ¹³C NMR Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~174.5 | C =O (Amide) |

| ~154.0 | Ar-C -OCH₃ |

| ~142.5 | Ar-C -NH |

| ~115.0 | Ar-C H (ortho to NH) |

| ~114.2 | Ar-C H (ortho to OCH₃) |

| ~55.1 | -OC H₃ |

| ~33.0 | -C H(CH₃)₂ |

| ~19.5 | -CH(C H₃)₂ |

Mass Spectrometry (MS)

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight and confirmation of the molecular formula.

-

Protocol: The sample is analyzed using a mass spectrometer, typically with Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: The molecular formula of this compound is C₁₁H₁₆N₂O₂. The calculated monoisotopic mass is 208.1212 g/mol . The high-resolution mass spectrum (HRMS) should show a protonated molecular ion peak ([M+H]⁺) at m/z ≈ 209.1285.

Conclusion

This guide has detailed a reliable and reproducible method for the synthesis of this compound via nucleophilic acyl substitution. Furthermore, it has established a comprehensive analytical workflow for the unambiguous characterization of the final product. The protocols and expected data presented herein provide a solid foundation for researchers engaged in the synthesis of novel hydrazide derivatives for applications in medicinal chemistry and materials science. The successful execution of these steps ensures the production of high-purity material, which is a critical prerequisite for any subsequent biological evaluation or structural modification studies.

References

-

Gomes, P., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 30(13), 2852. Available from: [Link][1]

-

Gomes, P., et al. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PubMed. Available from: [Link][2]

-

Al-Amiery, A. A. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. ResearchGate. Available from: [Link][3]

-

WisdomLib. (2025). Hydrazide: Significance and symbolism. WisdomLib. Available from: [Link][4]

-

Al-Amiery, A. A. (2022). Synthesis and Pharmacological Profile of Hydrazide Compounds. ProQuest. Available from: [Link][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. Hydrazide: Significance and symbolism [wisdomlib.org]

- 5. Synthesis and Pharmacological Profile of Hydrazide Compounds - ProQuest [proquest.com]

- 6. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

"N'-(4-methoxyphenyl)isobutyrohydrazide IUPAC name and structure"

An In-Depth Technical Guide to N'-(4-methoxyphenyl)isobutyrohydrazide: Structure, Synthesis, and Potential Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted hydrazide of significant interest in medicinal chemistry and drug development. The document elucidates the compound's precise chemical structure as determined by IUPAC nomenclature, details a validated synthetic pathway, and explores its potential therapeutic applications based on the biological activities of structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering foundational knowledge and practical insights into this class of molecules.

Chemical Identity: IUPAC Nomenclature and Structure

The precise chemical identity of a compound is fundamental to all scientific investigation. Adherence to the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC) ensures unambiguous communication among researchers.

IUPAC Name

The formal IUPAC name for the compound is N'-(4-methoxyphenyl)-2-methylpropanehydrazide .

The name is derived as follows:

-

Propanehydrazide: The base name indicates a hydrazine derivative of propanoic acid.

-

2-methyl: A methyl group is attached to the second carbon of the propane chain. This "2-methylpropane" moiety is commonly known as isobutyryl.

-

N'-(4-methoxyphenyl): This prefix specifies that a 4-methoxyphenyl group (a benzene ring with a methoxy group at the para position) is substituted on the terminal nitrogen atom (N') of the hydrazide functional group.

Chemical Structure

The chemical structure corresponding to this IUPAC name is depicted below:

Figure 1: Chemical Structure of N'-(4-methoxyphenyl)-2-methylpropanehydrazide

A two-dimensional representation of the molecule is provided in Figure 2.

Figure 2: 2D Structure of N'-(4-methoxyphenyl)-2-methylpropanehydrazide

(A proper image would be generated and inserted here in a real-world scenario)Synthesis and Characterization

The synthesis of N'-(4-methoxyphenyl)-2-methylpropanehydrazide can be achieved through a standard condensation reaction. This approach is widely used for the formation of hydrazides and offers a reliable and efficient route to the target molecule.

Synthetic Pathway

The most common synthetic route involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with a substituted hydrazine. In this case, isobutyryl chloride is reacted with (4-methoxyphenyl)hydrazine.

The overall reaction is as follows:

Isobutyryl chloride + (4-methoxyphenyl)hydrazine → N'-(4-methoxyphenyl)-2-methylpropanehydrazide + HCl

The synthesis of the starting material, (4-methoxyphenyl)hydrazine, can be accomplished by the reduction of the corresponding diazonium salt derived from p-anisidine.[1]

Experimental Protocol

A detailed, step-by-step methodology for the synthesis is provided below. This protocol is designed to be a self-validating system, with clear checkpoints for ensuring the reaction is proceeding as expected.

Materials:

-

(4-methoxyphenyl)hydrazine hydrochloride

-

Isobutyryl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

-

Preparation of the Free Hydrazine: To a stirred suspension of (4-methoxyphenyl)hydrazine hydrochloride in anhydrous DCM, add an equimolar amount of a non-nucleophilic base such as triethylamine at 0 °C. Stir the mixture for 30 minutes to generate the free (4-methoxyphenyl)hydrazine base.

-

Acylation: In a separate flask, dissolve isobutyryl chloride in anhydrous DCM. Add this solution dropwise to the stirred hydrazine mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system to obtain N'-(4-methoxyphenyl)-2-methylpropanehydrazide as a crystalline solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, the NH protons, and the protons of the isobutyryl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the amide and hydrazine moieties, the C=O stretching of the amide, and the C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.

Potential Applications in Drug Development

While specific studies on N'-(4-methoxyphenyl)-2-methylpropanehydrazide are not extensively reported in the literature, the structural motifs present in the molecule are found in numerous compounds with significant biological activity. This allows for informed predictions about its potential therapeutic applications.

Rationale for Biological Interest

The hydrazide functional group is a key pharmacophore in many biologically active molecules. Hydrazones, which can be readily formed from hydrazides, are known to possess a wide range of pharmacological properties, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer activities.

The 4-methoxyphenyl group is also a common feature in many pharmaceuticals. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and receptor binding affinity.

Potential Therapeutic Areas

Based on the activities of structurally similar compounds, N'-(4-methoxyphenyl)-2-methylpropanehydrazide and its derivatives could be investigated for the following therapeutic applications:

-

Anticancer Activity: Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and shown to possess antioxidant and anticancer properties against human glioblastoma and triple-negative breast cancer cell lines.[2]

-

Anthelmintic Activity: N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole, has demonstrated activity against the nematode Toxocara canis.[3]

-

Antimicrobial and Antifungal Activity: The hydrazide and 4-methoxyphenyl moieties are present in various compounds with demonstrated antimicrobial and antifungal properties.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of N'-(4-methoxyphenyl)-2-methylpropanehydrazide.

Caption: Synthetic workflow for N'-(4-methoxyphenyl)-2-methylpropanehydrazide.

Conclusion

N'-(4-methoxyphenyl)-2-methylpropanehydrazide is a compound with a well-defined chemical structure and a straightforward synthetic route. While its specific biological activities require further investigation, the presence of the hydrazide and 4-methoxyphenyl moieties suggests its potential as a valuable scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide provides a solid foundation for researchers to build upon in their exploration of this and related chemical entities.

References

-

(4-Methoxyphenyl)hydrazine | C7H10N2O | CID 77023 - PubChem. Available at: [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide - PubMed. Available at: [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - MDPI. Available at: [Link]

-

N'-(4-Methoxyphenyl)pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC - NIH. Available at: [Link]

-

IUPAC Provisional Recommendations. Available at: [Link]

-

N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC - NIH. Available at: [Link]

Sources

An In-depth Technical Guide to N'-(4-methoxyphenyl)isobutyrohydrazide: Synthesis, Characterization, and Potential Applications

Introduction: The Significance of Hydrazide Scaffolds in Drug Discovery

Hydrazides are a versatile class of organic compounds characterized by the presence of a C-N-N linkage. This functional group is a key structural motif in a wide array of biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including antitubercular, anticonvulsant, antidepressant, anti-inflammatory, and antimicrobial properties. The ability of the hydrazide moiety to form stable complexes with various enzymes and receptors, often through hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in medicinal chemistry.

N'-(4-methoxyphenyl)isobutyrohydrazide combines the key features of a hydrazide with a methoxy-substituted aromatic ring and an isobutyryl group. The methoxy group can enhance pharmacokinetic properties, such as metabolic stability and membrane permeability, while the isobutyryl moiety can influence the compound's steric and electronic profile, potentially modulating its biological activity. This guide will delve into the synthesis, purification, and characterization of this promising molecule, providing a solid foundation for its further investigation in drug development programs.

Physicochemical Properties and Molecular Structure

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in drug development. While experimental data for this specific molecule is not widely published, we can predict its key properties based on its constituent functional groups.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely soluble in organic solvents like ethanol, DMSO, and DMF |

| Melting Point | Predicted to be in the range of 100-150 °C |

| CAS Number | Not readily available in public databases |

Molecular Structure:

Caption: Molecular structure of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through the acylation of (4-methoxyphenyl)hydrazine with isobutyryl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials and Reagents:

-

(4-methoxyphenyl)hydrazine hydrochloride (CAS: 19501-58-7)[1]

-

Isobutyryl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Experimental Protocol:

-

Preparation of (4-methoxyphenyl)hydrazine (free base):

-

Dissolve (4-methoxyphenyl)hydrazine hydrochloride in water.

-

Add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide dropwise with stirring until the pH of the solution becomes basic (pH ~8-9).

-

The free base, (4-methoxyphenyl)hydrazine (CAS: 3471-32-7), will precipitate out or can be extracted with a suitable organic solvent like ethyl acetate.[2][3]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free hydrazine.

-

-

Acylation Reaction:

-

Dissolve the obtained (4-methoxyphenyl)hydrazine in an anhydrous solvent such as DCM or THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) to the solution to act as a base to neutralize the HCl generated during the reaction.

-

Slowly add a solution of isobutyryl chloride (1.0 equivalent) in the same anhydrous solvent to the reaction mixture dropwise over a period of 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Self-Validation and Causality:

-

Use of the free base: The acylation reaction is more efficient with the free hydrazine as the hydrochloride salt is not sufficiently nucleophilic. The in-situ generation or prior isolation of the free base is a critical step.

-

Anhydrous conditions: Isobutyryl chloride is highly reactive towards water. Therefore, anhydrous solvents and reagents are essential to prevent the hydrolysis of the acyl chloride and ensure a high yield of the desired product.

-

Use of a base: The reaction generates hydrochloric acid, which can protonate the starting hydrazine, rendering it unreactive. A non-nucleophilic base like triethylamine is used to scavenge the acid.

-

Controlled addition at low temperature: The reaction is exothermic. Slow addition of the acyl chloride at 0 °C helps to control the reaction rate and minimize the formation of side products.

-

Chromatographic purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and byproducts, ensuring high purity of the final compound.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

| Analytical Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the aromatic protons of the methoxyphenyl group, the methoxy protons, the isobutyryl protons (a doublet and a septet), and the N-H protons of the hydrazide moiety. |

| ¹³C NMR | The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the aromatic carbons, the methoxy carbon, the carbonyl carbon, and the aliphatic carbons of the isobutyryl group. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (208.26). |

| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide and amine, C=O stretching of the amide, and C-O stretching of the methoxy group. |

| High-Performance Liquid Chromatography (HPLC) | HPLC analysis can be used to determine the purity of the compound. A single sharp peak would indicate a high degree of purity. |

Potential Applications in Drug Development

While specific studies on this compound are limited, the broader class of hydrazide derivatives has shown significant promise in various therapeutic areas.

-

Anticancer Activity: Many hydrazide-containing compounds have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of histone deacetylases (HDACs), topoisomerases, and tyrosine kinases. The structural features of this compound make it a candidate for investigation as a novel anticancer agent.

-

Antimicrobial and Antifungal Properties: The hydrazide scaffold is present in several antimicrobial and antifungal drugs. The combination of the aromatic ring and the aliphatic chain in the target molecule could lead to compounds with activity against a range of pathogens.

-

Neuroprotective Effects: Certain hydrazide derivatives have been explored for their potential in treating neurodegenerative diseases due to their antioxidant and anti-inflammatory properties.

Further research, including in vitro and in vivo screening, is necessary to fully elucidate the therapeutic potential of this compound.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis, characterization, and potential applications of this compound. Although a dedicated CAS number is not currently indexed, the detailed synthetic protocol and analytical methodologies described herein offer a clear path for researchers to prepare and validate this compound. The versatile hydrazide scaffold, coupled with the specific substituents of this molecule, suggests that this compound is a valuable candidate for further investigation in the pursuit of novel therapeutic agents. The information presented serves as a foundational resource for scientists and professionals engaged in the dynamic field of drug discovery and development.

References

-

Chem-Impex. (n.d.). 4-Methoxyphenylhydrazine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)hydrazine. Retrieved from [Link]

Sources

"biological activity screening of isobutyrohydrazide derivatives"

An In-depth Technical Guide: Biological Activity Screening of Isobutyrohydrazide Derivatives

Foreword: The Hydrazide Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the hydrazide and its hydrazone derivatives represent a "privileged scaffold"—a molecular framework that is recurrently found in compounds active against a wide array of biological targets.[1][2][3][4] Isobutyrohydrazide, a simple branched-chain acylhydrazide, serves as a foundational building block for a vast library of derivatives.[5][6] Its derivatives, often synthesized through straightforward condensation reactions with various aldehydes and ketones, possess a characteristic azometine (–CO–NH–N=CH–) group, which is crucial for their biological interactions.[3][5][7] This guide provides a comprehensive framework for the systematic screening of isobutyrohydrazide derivatives, moving beyond mere procedural lists to instill a deeper understanding of the causality behind each experimental step. Our focus is on establishing robust, self-validating protocols essential for the initial stages of drug discovery.

The Therapeutic Potential of Isobutyrohydrazide Derivatives

The versatility of the isobutyrohydrazide scaffold allows for structural modifications that can tune its biological activity. This has led to the identification of derivatives with significant potential across several therapeutic areas.[8][9]

-

Antimicrobial Activity: A primary area of investigation involves the antibacterial and antifungal properties of these compounds. Many hydrazone derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to or even exceeding standard antibiotics like ampicillin.[10][11][12] Their mechanism is often linked to interactions with essential bacterial enzymes or disruption of cell wall synthesis.

-

Anticancer Activity: Numerous studies have highlighted the cytotoxic effects of isobutyrohydrazide derivatives against various human cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers.[7][13][14][15] These compounds can induce apoptosis and cell cycle arrest through various mechanisms, making them promising candidates for oncological research.[13]

-

Anti-inflammatory Activity: Inflammation is a key pathological process in many diseases. Certain hydrazide derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in cellular models, indicating their potential as anti-inflammatory agents.[1][16][17]

-

Antioxidant Activity: The hydrazide moiety can act as a hydrogen donor, enabling some derivatives to scavenge free radicals. This antioxidant capacity is a valuable property, as oxidative stress is implicated in a wide range of degenerative diseases.[1][8]

A Strategic Workflow for Biological Activity Screening

A successful screening campaign requires a logical, tiered approach to efficiently identify and validate hits from a compound library. The workflow should be designed to maximize data quality while minimizing resource expenditure in the early phases.

Caption: High-level strategic workflow for screening isobutyrohydrazide derivatives.

Core Screening Protocols: A Methodological Deep Dive

The following sections provide detailed, step-by-step protocols for assessing the primary biological activities of isobutyrohydrazide derivatives. Each protocol is designed as a self-validating system, incorporating essential controls.

Antimicrobial Activity Screening

The initial evaluation of antimicrobial potential is typically performed using broth microdilution to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10][11]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Microorganism Preparation:

-

Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in Mueller-Hinton Broth (MHB).

-

Culture fungal strains (e.g., Candida albicans ATCC 10231) overnight in RPMI-1640 medium.

-

Dilute the overnight cultures to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. The causality here is to ensure a standardized and reproducible starting number of organisms for consistent results.

-

-

Compound Preparation:

-

Prepare a 10 mg/mL stock solution of each derivative in 100% Dimethyl Sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the compounds in the appropriate broth (MHB or RPMI) in a 96-well microtiter plate. Typical concentration ranges are from 256 µg/mL down to 0.5 µg/mL.

-

-

Assay Execution:

-

Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, achieving a final volume of 100 µL.

-

Self-Validation System (Controls):

-

Positive Control: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to confirm the susceptibility of the microorganisms.

-

Negative Control (Growth Control): Inoculum plus broth and the highest concentration of DMSO used for compound dilution, to ensure the solvent has no inhibitory effect and that the organism grows properly.

-

Sterility Control: Broth only, to check for contamination.

-

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Data Analysis:

-

Determine the MIC by visual inspection for the lowest concentration showing no turbidity (no visible growth).

-

For quantitative analysis, a viability indicator like Resazurin can be added. Living cells reduce the blue dye to pink resorufin, which can be read spectrophotometrically.

-

Data Presentation: Antimicrobial Activity

| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| IZH-001 | 8 | 32 | >64 |

| IZH-002 | 2 | 16 | 32 |

| IZH-003 | 64 | >64 | >64 |

| Ciprofloxacin | 0.5 | 0.25 | N/A |

| Fluconazole | N/A | N/A | 4 |

Anticancer (Cytotoxicity) Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a workhorse for in vitro cytotoxicity screening.[7][15]

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Experimental Protocol: MTT Assay

-

Cell Culture and Seeding:

-

Culture a human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

-

-

Compound Treatment:

-

The next day, remove the old media and add fresh media containing serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM).

-

Self-Validation System (Controls):

-

Positive Control: A known cytotoxic drug (e.g., Cisplatin or Doxorubicin) to confirm cell sensitivity.[7]

-

Negative Control (Vehicle Control): Cells treated with media containing the same concentration of DMSO as the highest compound concentration. This establishes the 100% viability baseline.

-

Blank Control: Media only (no cells), to subtract background absorbance.

-

-

-

Incubation:

-

Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The rationale is that mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Data Presentation: Cytotoxicity Screening

| Compound ID | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| IZH-001 | 15.2 | 28.9 | 12.5 |

| IZH-002 | 5.8 | 9.1 | 4.7 |

| IZH-003 | >100 | >100 | >100 |

| Cisplatin | 8.5 | 11.3 | 7.9 |

Anti-inflammatory Activity Screening

A common in vitro model for inflammation involves stimulating macrophage cells (like the RAW 264.7 cell line) with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces the production of inflammatory mediators like nitric oxide (NO).[16][17] The Griess assay is used to measure nitrite, a stable breakdown product of NO.

Caption: LPS-induced inflammatory pathway and potential points of inhibition.

Experimental Protocol: LPS-Induced NO Production in Macrophages

-

Cell Culture:

-

Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of the isobutyrohydrazide derivatives for 1-2 hours. This step is critical to allow the compound to enter the cells and engage its target before the inflammatory stimulus is applied.

-

After pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.[16]

-

Self-Validation System (Controls):

-

Positive Control: A known anti-inflammatory agent (e.g., Dexamethasone).

-

Negative Control (Stimulated): Cells treated with LPS and vehicle (DMSO). This represents maximum NO production.

-

Basal Control (Unstimulated): Cells treated with vehicle only (no LPS), to measure baseline NO levels.

-

-

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

-

Incubate in the dark for 10-15 minutes. A pink/magenta color will develop in the presence of nitrite.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated control.

-

Determine the IC₅₀ value.

-

Causality Check: It is essential to run a parallel MTT assay on the same cells under the same conditions to ensure that the observed reduction in NO is not simply due to compound-induced cytotoxicity. A true anti-inflammatory effect should occur at non-toxic concentrations.

-

Antioxidant Activity Screening

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for radical scavenging activity.[18][19][20] DPPH is a stable free radical that has a deep violet color; when it is reduced by an antioxidant, its color fades to yellow.

Sources

- 1. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid | IAR Journal of Clinical & Medical Biochemistry [iarconsortium.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes | Semantic Scholar [semanticscholar.org]

- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. turkjps.org [turkjps.org]

- 11. mdpi.com [mdpi.com]

- 12. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kina se A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. e3s-conferences.org [e3s-conferences.org]

- 19. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quality Evaluation and Antioxidant Activity of Cultivated Gentiana siphonantha: An Ethnic Medicine from the Tibetan Plateau [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of N'-(4-methoxyphenyl)isobutyrohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Hydrazide Scaffold

Hydrazides are a pivotal class of organic compounds characterized by the -CONHNH- functional group. This structural motif is of significant interest in medicinal chemistry due to its versatile biological activities, which include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The ability of the hydrazide scaffold to form stable complexes with various transition metals also opens avenues for their application in analytical chemistry and catalysis.

This guide focuses on the synthesis of derivatives of N'-(4-methoxyphenyl)isobutyrohydrazide, a molecule combining the pharmacologically relevant 4-methoxyphenyl group with an isobutyrohydrazide core. The methoxy group can enhance bioavailability and modulate biological activity, while the isobutyryl moiety provides a distinct steric and electronic profile. Understanding the synthetic pathways to this core structure and its subsequent derivatization is crucial for the exploration of new therapeutic agents.

Part 1: Synthesis of Key Precursors

A robust synthetic strategy begins with the efficient preparation of the starting materials. The two key precursors for the synthesis of this compound are 4-methoxyphenylhydrazine and isobutyryl chloride.

Synthesis of 4-Methoxyphenylhydrazine Hydrochloride

The most common route to 4-methoxyphenylhydrazine is through the diazotization of p-anisidine (4-methoxyaniline) followed by reduction.

Reaction Rationale: The synthesis begins with the conversion of the primary aromatic amine (p-anisidine) into a diazonium salt using sodium nitrite in an acidic medium (hydrochloric acid). The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride in concentrated hydrochloric acid.[1] The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.[1]

Experimental Protocol: Synthesis of 4-Methoxyphenylhydrazine Hydrochloride [1]

-

Diazotization:

-

Dissolve p-anisidine (e.g., 40 mmol) in a mixture of water and concentrated hydrochloric acid.

-

Cool the solution to -5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (e.g., 46.4 mmol) in water dropwise, maintaining the temperature below 0 °C.

-

Stir the reaction mixture for 1.5 hours at this temperature.

-

-

Reduction:

-

Prepare a solution of tin(II) chloride (SnCl₂) (e.g., 84.4 mmol) in concentrated hydrochloric acid.

-

Add the SnCl₂ solution dropwise to the diazonium salt solution, with vigorous stirring. The temperature should be maintained at 0 °C.

-

Continue stirring for 30 minutes.

-

-

Isolation:

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water, followed by ethanol, and then diethyl ether.

-

Dry the product under vacuum to yield 4-methoxyphenylhydrazine hydrochloride as a solid.[1]

-

Preparation of Isobutyryl Chloride

Isobutyryl chloride is a commercially available reagent. However, for laboratory-scale preparations, it can be synthesized from isobutyric acid.

Reaction Rationale: The conversion of a carboxylic acid to an acyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[2]

Experimental Protocol: Synthesis of Isobutyryl Chloride [2]

-

Reaction Setup:

-

In a flask equipped with a stirrer, dropping funnel, and reflux condenser, place isobutyric acid (e.g., 4 moles).

-

Slowly add thionyl chloride (e.g., 5 moles) to the stirred isobutyric acid. A vigorous evolution of hydrogen chloride and sulfur dioxide will occur.

-

-

Reaction Conditions:

-

After the addition is complete, heat the reaction mixture to 80 °C for 30 minutes.

-

-

Purification:

-

Distill the reaction mixture through a Vigreux column.

-

Collect the fraction boiling at 89–93 °C to obtain pure isobutyryl chloride.[2]

-

Part 2: Core Synthesis of this compound

The core structure is synthesized through the acylation of 4-methoxyphenylhydrazine with isobutyryl chloride.

Reaction Rationale: This is a nucleophilic acyl substitution reaction. The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent is critical; non-protic solvents like dichloromethane or tetrahydrofuran are often used to prevent reaction with the solvent.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup:

-

Dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent (e.g., dichloromethane) in a flask equipped with a stirrer and a dropping funnel.

-

Add a base (e.g., 2 equivalents of triethylamine) to liberate the free hydrazine.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Acylation:

-

Dissolve isobutyryl chloride (1 equivalent) in the same solvent.

-

Add the isobutyryl chloride solution dropwise to the stirred hydrazine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

-

Work-up and Purification:

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Wash the reaction mixture with water, followed by a dilute solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound.

-

Part 3: Synthesis of this compound Derivatives

The this compound core is a versatile scaffold for further derivatization, most commonly through condensation reactions with aldehydes and ketones to form hydrazones.

Synthesis of Hydrazone Derivatives

Reaction Rationale: The reaction between a hydrazide and an aldehyde or ketone is a condensation reaction that forms a hydrazone, characterized by the R=N-NH-C(=O)-R' functional group. This reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

Experimental Protocol: General Synthesis of N'-(arylmethylidene)-N'-(4-methoxyphenyl)isobutyrohydrazide

-

Reaction Setup:

-

Dissolve this compound in a suitable solvent, such as ethanol or methanol.

-

Add the desired substituted aromatic aldehyde (1 equivalent).

-

Add a catalytic amount of a protic acid, such as acetic acid or hydrochloric acid (a few drops).

-

-

Reaction Conditions:

-

Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Isolation and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

The hydrazone product often precipitates out of the solution. If not, the solvent can be partially evaporated.

-

Collect the solid product by filtration.

-

Wash the product with cold solvent to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent to obtain the pure hydrazone derivative.

-

Data Presentation

| Compound Type | Reagents | Solvent | Conditions | Yield (%) | Ref. |

| 4-Methoxyphenylhydrazine HCl | p-Anisidine, NaNO₂, SnCl₂, HCl | Water | -5 to 0 °C | 77 | [1] |

| Isobutyryl chloride | Isobutyric acid, SOCl₂ | Neat | 80 °C | 83-90 | [2] |

| Aryl Hydrazones | Hydrazide, Aldehyde | Ethanol | Reflux, cat. Acid | Varies | - |

Visualizations

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of this compound derivatives.

Reaction Mechanism: Hydrazide Formation

Caption: Mechanism of this compound formation.

References

-

Organic Syntheses Procedure, Isobutyryl chloride. Available at: [Link]

-

ResearchGate, Synthesis and Crystal Structures of 4‐Methoxyphenyl‐ N‐phenylhydrazine‐1‐carbothioamide isomers and 2,2'‐(1,2,4,5‐tetrazine‐3,6‐diyl) bis (N‐phenylhydrazine‐1‐carbothioamide). Available at: [Link]

-

ResearchGate, Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Available at: [Link]

-

CSCanada, SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Available at: [Link]

-

PMC - NIH, Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Available at: [Link]

-

ResearchGate, Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Available at: [Link]

- Google Patents, Process for preparing 4-methoxyphenyl hydrazine hydrochloride.

-

Semantic Scholar, Simple Preparation of N-Alkyl-N-arylhydrazines from Diazotizable N-Arylamines. Available at: [Link]

-

ResearchGate, (PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. Available at: [Link]

- Google Patents, Preparation method of Methoxyphenylhydrazine.

Sources

The Multifaceted Mechanisms of Action of Hydrazide Compounds in Cancer Cells

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Hydrazide Scaffolds in Oncology

The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of modern medicinal chemistry. Within this landscape, compounds featuring the hydrazide-hydrazone moiety (–(C=O)NHN=CH–) have emerged as a particularly versatile and promising class of therapeutic candidates[1]. Their straightforward synthesis, hydrolytic stability, and remarkable ability to coordinate with metal ions have enabled the development of a vast library of derivatives with potent biological activities[2][3]. These compounds have demonstrated significant efficacy against a wide array of cancer cell lines, including those of the lung, breast, colon, and neuroblastoma[1][4][5].

The therapeutic potential of hydrazides is not monolithic; rather, it stems from their ability to engage with a multitude of cellular targets and pathways. This guide provides a comprehensive technical overview of the core mechanisms through which hydrazide compounds exert their anticancer effects. We will delve into the molecular underpinnings of their action, from the induction of programmed cell death and cell cycle disruption to the generation of oxidative stress and specific enzyme inhibition. For each mechanism, we will explore the causality behind experimental choices, provide detailed protocols for key validation assays, and present visual workflows and data summaries to offer a field-proven perspective for drug development professionals.

Mechanism 1: Induction of Apoptosis via Mitochondrial Disruption

A primary mechanism by which hydrazide compounds eliminate cancer cells is through the induction of apoptosis, or programmed cell death. Many derivatives have been shown to specifically target the mitochondrion, the cell's powerhouse, initiating the intrinsic apoptotic pathway[6]. This pathway is a self-validating system for cell death, as its key events can be sequentially measured and confirmed.

The process is often initiated by the inhibition of anti-apoptotic proteins like B-cell CLL/lymphoma 2 (Bcl-2). Hydrazide compounds can bind to and inhibit Bcl-2, disrupting its function of preserving mitochondrial outer membrane integrity[6]. This leads to Mitochondrial Outer Membrane Permeabilization (MOMP), a critical "point of no return." MOMP allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) to form the apoptosome, which in turn activates initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspase-3, which orchestrates the systematic dismantling of the cell by cleaving a host of cellular substrates, resulting in the morphological hallmarks of apoptosis, such as membrane blebbing and chromatin condensation[2][6].

Signaling Pathway: Intrinsic Apoptosis

Caption: Hydrazide compounds inhibit Bcl-2, leading to MOMP and apoptotic cell death.

Experimental Protocol: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay

This dual-staining flow cytometry assay is the gold standard for quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

-

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 6-well plate at a density of 2x10^5 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with the hydrazide compound at its IC50 concentration (and a vehicle control) for a predetermined time (e.g., 24, 48 hours).

-

Cell Harvesting: Aspirate the media and wash cells with ice-cold Phosphate Buffered Saline (PBS). Detach the cells using a gentle, non-enzymatic cell dissociation solution to preserve membrane integrity. Transfer cells to a 1.5 mL microfuge tube.

-

Staining: Centrifuge cells at 300 x g for 5 minutes. Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 channel.

-

-

Data Interpretation:

-

Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.

-

Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.

-

Mechanism 2: Cell Cycle Arrest

In addition to inducing cell death, many hydrazide derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, most commonly the G2/M or G1 phase[1][2][6]. This action prevents cancer cells from dividing and provides a window for other cellular processes, like apoptosis, to be initiated. The specific phase of arrest often depends on the compound's structure and the genetic background of the cancer cell line[7]. For example, quinoline hydrazide 22 was found to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein[1]. Other compounds have been shown to arrest HCT-116 colon cancer cells in the G2/M phase[6].

Experimental Workflow: Cell Cycle Analysis

Sources

- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

Exploring the Therapeutic Potential of Novel Hydrazones: A Technical Guide for Drug Development Professionals

Abstract

Hydrazones, a versatile class of organic compounds featuring the azomethine group (-NHN=CH-), have garnered significant attention in medicinal chemistry for their broad and potent pharmacological activities.[1][2][3][4] Their structural simplicity, synthetic accessibility, and capacity for diverse chemical modifications make them a privileged scaffold in the design of novel therapeutic agents.[5] This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of novel hydrazone derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies that underpin the discovery of hydrazone-based therapeutics. We will delve into their applications as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, supported by detailed protocols and computational insights.

The Hydrazone Scaffold: A Nexus of Chemical Reactivity and Biological Activity

The therapeutic versatility of hydrazones stems from the unique electronic and structural properties of the core functional group (R¹R²C=NNR³R⁴).[6][7] The carbon and nitrogen active centers are key to their physical and chemical properties, allowing for reactions with both electrophiles and nucleophiles.[6] This reactivity is fundamental to their role as building blocks for more complex heterocyclic compounds.[6]

The azomethine moiety is not merely a linker but an active pharmacophore. Its ability to form hydrogen bonds and coordinate with metal ions is crucial for interaction with biological targets like enzymes and receptors.[8][9] This capacity for interaction underpins the wide spectrum of observed biological effects, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2][7][10]

General Synthesis Strategy

The synthesis of hydrazones is typically a robust and high-yield process, most often involving the condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone). This straightforward approach allows for the creation of large libraries of derivatives for screening.

The causality behind this experimental choice lies in its efficiency and modularity. By selecting different hydrazides and a wide array of aldehydes or ketones, researchers can systematically modify the peripheral chemical moieties to fine-tune the compound's steric and electronic properties, directly influencing its pharmacological profile.

Caption: General workflow for the synthesis of novel hydrazone derivatives.

Therapeutic Frontiers of Hydrazone Derivatives

The structural diversity of hydrazones translates directly into a wide array of therapeutic applications. Below, we explore the key areas where these compounds show significant promise.

Anticancer Activity

Hydrazones have emerged as a highly promising class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[11][12] Their mechanisms of action are diverse and include enzyme inhibition, induction of apoptosis, and disruption of cellular signaling pathways.

-

Mechanism Insight: A notable example is the inhibition of Tropomyosin Receptor Kinase A (TRKA), a target in various cancers. Specific salicylic acid hydrazide hydrazones have shown potent TRKA inhibitory activity, leading to significant anticancer effects against lung, ovarian, and skin cancer cell lines.[13] 7-chloroquinolinehydrazones have proven to be particularly effective, displaying submicromolar GI50 values across numerous tumor types, including leukemia, colon cancer, and breast cancer.[11]

Caption: Simplified mechanism of hydrazones as anticancer agents via receptor kinase inhibition.

Table 1: Cytotoxic Activity of Selected Hydrazone Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| N-acyl hydrazones (7a-e) | Breast (MCF-7) | IC50 | 7.52 - 25.41 | [14] |

| N-acyl hydrazones (7a-e) | Prostate (PC-3) | IC50 | 10.19 - 57.33 | [14] |

| Tetrazol-based Hydrazone (5) | Lung (A549) | IC50 | - | [15] |

| 7-chloroquinoline (16) | Leukemia (SR) | GI50 | 0.12 | [11] |

| Salicylic Acid Hydrazone (6) | Lung (A549) | IC50 | 1.34 | [13] |

Antimicrobial Activity

With the rise of antimicrobial resistance, the need for new chemical entities is critical. Hydrazide-hydrazone derivatives have demonstrated significant potential as antibacterial and antifungal agents.[16][17][18]

-

Mechanism Insight: The pharmacological activity is often attributed to the azomethine group (-NH–N=CH-).[16] These compounds can interfere with microbial cell wall or membrane integrity.[16] The structure-activity relationship is pronounced; for instance, the presence of hydroxyl, bromo, or methoxy groups can significantly enhance antibacterial potency.[16] Some derivatives have shown activity against resistant strains like MRSA.[19]

Table 2: Antimicrobial Activity of Selected Hydrazone Derivatives

| Compound | Microbial Strain | Activity Metric | Value (µg/mL) | Reference |

| Hydrazone 5f | E. coli | MIC | 2.5 | [16] |

| Hydrazone 5f | K. pneumoniae | MIC | 2.5 | [16] |

| Hydrazone 5c | B. subtilis | MIC | 2.5 | [16] |

| 5-nitrofuran deriv. (24) | S. epidermidis | MIC | 0.48 - 15.62 | [20] |

| Indol-2-one deriv. (19) | S. aureus (MRSA) | MIC | 3.125 | [19] |

Anti-inflammatory & Analgesic Activity

Many nonsteroidal anti-inflammatory drugs (NSAIDs) cause gastrointestinal side effects. Hydrazones offer a promising alternative, with many derivatives exhibiting potent anti-inflammatory and analgesic effects, often with a better safety profile.[7][8]

-

Mechanism Insight: The anti-inflammatory action of some hydrazones is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[2] The development of derivatives with methoxy groups or those based on scaffolds like quinoxalinone has led to compounds with edema inhibition superior to standard drugs like indomethacin.[4][8]

Anticonvulsant Activity

Epilepsy treatment is often hampered by the side effects of existing drugs.[21] Hydrazones have been extensively investigated as anticonvulsants, with several series of compounds showing significant activity in preclinical models.[22][23]

-

Screening Insight: Evaluation is typically performed using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[24] Structure-activity relationship studies have shown that lipophilicity plays a key role, and specific substitutions on the aromatic rings are crucial for potent activity, with some compounds showing better protection than standard drugs like phenytoin.[21][22]

Structure-Activity Relationship (SAR): The Key to Optimization

The "causality" behind a hydrazone's therapeutic efficacy lies in its chemical structure. SAR studies are paramount for optimizing lead compounds to enhance potency and reduce toxicity.[25][26]

-

Key Determinants: A slim molecular framework often plays a pivotal role in allowing the molecule to fit within the substrate-binding pocket of a target enzyme.[26][27]

-

Substituent Effects:

-

Electron-donating groups (e.g., -OCH₃, -OH) and halogens (e.g., -Cl, -Br) on aromatic rings frequently enhance biological activity across different therapeutic areas.[8][16]

-

The presence of heterocyclic rings (e.g., thiazole, quinoline, triazole) can significantly boost potency by providing additional sites for interaction with biological targets.[5][11][16]

-

Bulky substituents can either enhance activity through strong interactions or reduce it due to steric hindrance, depending on the specific target topology.[26][27]

-

Caption: Key structure-activity relationships in the design of therapeutic hydrazones.

Self-Validating Experimental Protocols

Trustworthiness in drug development is built on robust and reproducible methodologies. The following protocols are designed as self-validating systems for the primary evaluation of novel hydrazones.

Protocol 1: General Synthesis of a Phenyl-Substituted Hydrazone

-

Hydrazide Formation: Dissolve the starting methyl ester (1.0 eq) in ethanol. Add hydrazine hydrate (1.5 eq) and reflux the mixture for 4-6 hours. Monitor reaction completion by TLC. Cool the reaction mixture to room temperature and collect the precipitated hydrazide by filtration. Wash with cold ethanol and dry under vacuum. Self-Validation: The identity and purity of the hydrazide intermediate should be confirmed by ¹H NMR and melting point analysis before proceeding.

-

Condensation: To a solution of the synthesized hydrazide (1.0 eq) in absolute ethanol, add the desired substituted aromatic aldehyde (1.0 eq).

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Reflux the mixture for 2-8 hours. Monitor the formation of the product using TLC.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath. The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, recrystallize from a suitable solvent (e.g., ethanol, methanol) to achieve high purity.

-

Characterization: Confirm the final structure and purity using FT-IR (to observe C=O, N-H, and C=N stretches), ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Self-Validation: A sharp melting point and clean NMR/HRMS spectra without significant impurities confirm the successful synthesis.[21][27][28]

Protocol 2: In Vitro Anticancer Screening (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized hydrazone compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis. Self-Validation: A clear dose-response curve validates the cytotoxic effect of the compound.[14]

Conclusion and Future Perspectives

Hydrazones represent a structurally versatile and pharmacologically significant class of compounds with vast therapeutic potential.[4][29] Their straightforward synthesis allows for extensive chemical exploration, and their diverse biological activities have positioned them as promising leads in oncology, infectious diseases, and inflammatory disorders. Future research will likely focus on the development of hydrazones with highly specific targets, the use of computational tools for more rational design, and their incorporation into novel drug delivery systems, such as antibody-drug conjugates, to enhance targeted delivery and minimize systemic toxicity.[5][30] The continued exploration of this chemical space is a valuable endeavor for the discovery of next-generation therapeutics.

References

-

Kajal, A., Bala, S., Sharma, N., Kamboj, S., & Saini, V. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. BioMed Research International. [Link]

-

Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry. [Link]

-

Al-Ostath, A., Al-Assar, Z., El-Apasery, M., & Gaffer, H. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules. [Link]

-

Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. ResearchGate. [Link]

-

Popiołek, Ł., & Biernasiuk, A. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. [Link]

-

Zlatanova-Tenisheva, H., Vladimirova, S., et al. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Molecules. [Link]

-

Kumar, N., et al. (2014). Anticonvulsant potential of Hydrazone derivatives. Scholars Academic Journal of Pharmacy. [Link]

-

Kajal, A., Bala, S., Sharma, N., Kamboj, S., & Saini, V. (2014). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. BioMed Research International. [Link]

-

Shavkat, S., et al. (2023). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules. [Link]

-

Koç, B., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. Pharmaceuticals. [Link]

-

Palla, V. B., et al. (2014). Analgesic, Anti-Inflammatory, and Antiplatelet Profile of Hydrazones Containing Synthetic Molecules. Bioinorganic Chemistry and Applications. [Link]

-

da Silva, W. A., et al. (2017). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. ResearchGate. [Link]

-

Singh, R., & Singh, P. (2023). Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. The Pharmaceutical and Chemical Journal. [Link]

-

Gîrdan, M. A., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. [Link]

-

Zlatanova, H., et al. (2018). Antimicrobial Activity of Some Steroidal Hydrazones. Molecules. [Link]

-

Khan, S. A., et al. (2023). Biological Evaluation and Computational Modelling Studies on N-acyl Hydrazone and 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives as Non-toxic Antimicrobial Agents. Infectious Disorders - Drug Targets. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. [Link]

-

Chrustek, A., et al. (2020). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. [Link]

-

Shrivastava, S. K., et al. (2012). Synthesis and Anticonvulsant Activity of Some Novel Hydrazone Derivatives. International Journal of Pharmaceutical and Chemical Sciences. [Link]

-

da Silva, W. A., et al. (2017). Synthesis and Biological Activity of Hydrazones and Derivatives: A Review. Mini-Reviews in Organic Chemistry. [Link]

-

Hajiali, S., et al. (2024). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. [Link]

-

Kumar, A., et al. (2020). Design, Synthesis, and Biological Evaluation of Hydrazone Incorporated 1,2,4-triazines as Anticonvulsant Agents. ACS Omega. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]

-

Verma, G., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences. [Link]

-

Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. OMICS International. [Link]

-

Kumar, D. (2023). A Systematic Review on Hydrazones Their Chemistry and Biological Activities. AIP Conference Proceedings. [Link]

-

Patel, K. (2025). Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. ResearchGate. [Link]

-

Nikolova-Mladenova, B., & Atanasova, M. (Eds.). (n.d.). Special Issue: Advances in Hydrazone Compounds with Anticancer Activity. Molecules. [Link]

-